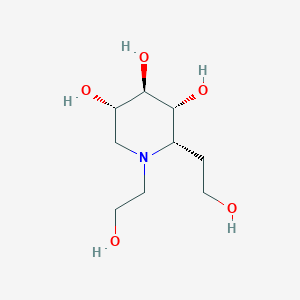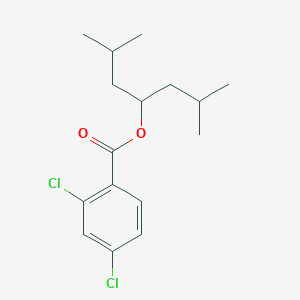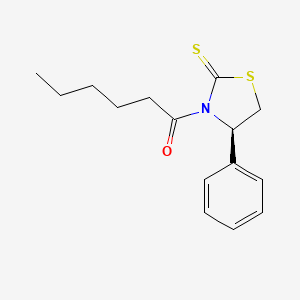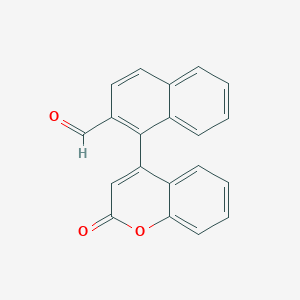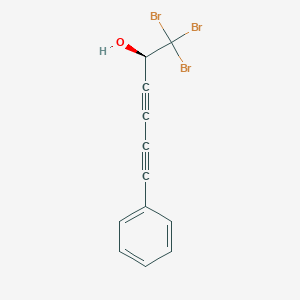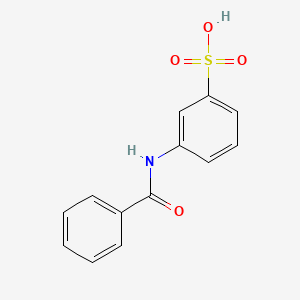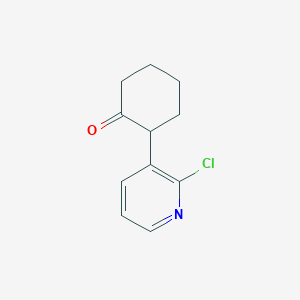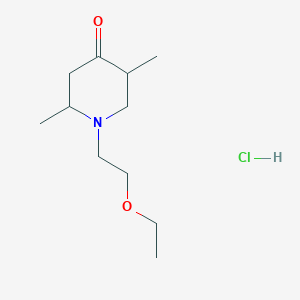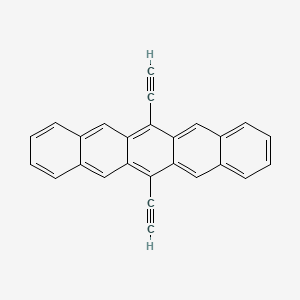
6,13-Diethynylpentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Diethynylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is characterized by the presence of ethynyl groups at the 6 and 13 positions of the pentacene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Diethynylpentacene typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 6,13-dibromopentacene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6,13-Diethynylpentacene undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form endoperoxides, particularly under light exposure.
Cycloaddition: It can participate in Diels-Alder reactions with suitable dienophiles, such as fullerenes.
Substitution: The ethynyl groups can be substituted with other functional groups through various organic reactions.
Common Reagents and Conditions
Oxidation: Photosensitized oxygen in solution under ambient light conditions.
Cycloaddition: Fullerenes like C60 or [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in the presence of light.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed
Oxidation: Endoperoxides.
Cycloaddition: Cycloadducts with fullerenes.
Substitution: Functionalized derivatives of this compound.
Applications De Recherche Scientifique
6,13-Diethynylpentacene has been widely studied for its applications in:
Organic Electronics: Used in OFETs and OPVs due to its excellent charge transport properties.
Material Science: Investigated for its potential in creating stable, high-performance organic semiconductors.
Photovoltaics: Utilized in the development of organic solar cells.
Mécanisme D'action
The mechanism by which 6,13-Diethynylpentacene exerts its effects is primarily through its electronic properties. The ethynyl groups at the 6 and 13 positions enhance the compound’s stability and solubility, making it more suitable for use in organic electronic devices. The compound interacts with molecular targets such as fullerenes in OPVs, facilitating efficient charge separation and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high stability and solubility.
Octafluoropentacene: Exhibits enhanced stability due to electron-withdrawing fluorine groups.
Uniqueness
6,13-Diethynylpentacene is unique due to its specific substitution pattern, which provides a balance between stability and electronic properties. Unlike other derivatives, it offers a combination of enhanced solubility and stability without significantly compromising its electronic performance .
Propriétés
Numéro CAS |
427879-51-4 |
|---|---|
Formule moléculaire |
C26H14 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
6,13-diethynylpentacene |
InChI |
InChI=1S/C26H14/c1-3-21-23-13-17-9-5-7-11-19(17)15-25(23)22(4-2)26-16-20-12-8-6-10-18(20)14-24(21)26/h1-2,5-16H |
Clé InChI |
AJYFNAKUNPLDMC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)


